molecular formula C6H4F3NOS B11756647 2-(Trifluoromethylthio)pyridin-3-ol

2-(Trifluoromethylthio)pyridin-3-ol

Cat. No.: B11756647
M. Wt: 195.16 g/mol
InChI Key: KJPATPPBYJJNFR-UHFFFAOYSA-N
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Description

2-(Trifluoromethylthio)pyridin-3-ol is a fluorinated pyridine derivative known for its unique chemical properties. The presence of the trifluoromethylthio group in the pyridine ring imparts distinct physicochemical characteristics, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethylthio)pyridin-3-ol typically involves the introduction of the trifluoromethylthio group into the pyridine ring. One common method is the reaction of pyridin-3-ol with trifluoromethylthiolating agents under controlled conditions. The reaction conditions often include the use of a base and a solvent to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethylthio)pyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

2-(Trifluoromethylthio)pyridin-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethylthio)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can influence the compound’s reactivity and binding affinity to biological targets, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

2-(Trifluoromethylthio)pyridin-3-ol can be compared with other fluorinated pyridine derivatives, such as:

Properties

Molecular Formula

C6H4F3NOS

Molecular Weight

195.16 g/mol

IUPAC Name

2-(trifluoromethylsulfanyl)pyridin-3-ol

InChI

InChI=1S/C6H4F3NOS/c7-6(8,9)12-5-4(11)2-1-3-10-5/h1-3,11H

InChI Key

KJPATPPBYJJNFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)SC(F)(F)F)O

Origin of Product

United States

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